molecular formula C9H11N3O2 B3032045 (E)-N-[Amino(anilino)methylidene]glycine CAS No. 98997-21-8

(E)-N-[Amino(anilino)methylidene]glycine

Cat. No. B3032045
CAS RN: 98997-21-8
M. Wt: 193.2 g/mol
InChI Key: FOXIJYIBIRNALI-UHFFFAOYSA-N
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Description

“(E)-N-[Amino(anilino)methylidene]glycine” is a complex organic compound. It contains an amino group (NH2), an aniline group (C6H5NH2), a methylidene group (=CH2), and a glycine residue . The “E” in the name suggests the presence of a double bond with the substituents on opposite sides .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amino acids like glycine can be synthesized through various methods . One such method is the amidomalonate synthesis, which involves the alkylation of a malonic ester . Another method involves the reductive amination of α-keto acids .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methylidene group consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond . The amino and anilino groups would add additional complexity to the structure.


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the amino, anilino, and methylidene groups. For instance, amino acids can form polymers through a condensation reaction by the amino group of an amino acid with the carboxyl group of another amino acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, amino acids generally have high melting points and are soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific context in which the compound is used. For instance, amino acids play a crucial role in the synthesis of proteins .

Future Directions

The future directions would depend on the potential applications of this compound. For instance, if it has applications in the field of biochemistry or medicine, future research could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name

2-[[amino(anilino)methylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-9(11-6-8(13)14)12-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXIJYIBIRNALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640629
Record name (E)-N-[Amino(anilino)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[Amino(anilino)methylidene]glycine

CAS RN

98997-21-8
Record name (E)-N-[Amino(anilino)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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